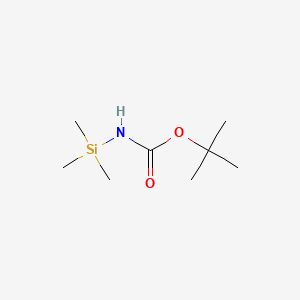

tert-butyl N-(trimethylsilyl)carbamate

Descripción general

Descripción

tert-butyl N-(trimethylsilyl)carbamate is an organosilicon compound that features both a carbamate and a silyl group. This compound is often used in organic synthesis due to its unique reactivity and stability. It is a colorless liquid that is soluble in organic solvents and is commonly used as a protecting group for amines in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(trimethylsilyl)carbamate typically involves the reaction of tert-butyl carbamate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

tert-Butyl carbamate+Trimethylsilyl chloride→(Trimethylsilyl)carbamic acid tert-butyl ester+Hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems also reduces the risk of exposure to hazardous chemicals.

Análisis De Reacciones Químicas

Types of Reactions

tert-butyl N-(trimethylsilyl)carbamate undergoes various types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce tert-butyl carbamate and trimethylsilanol.

Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.

Deprotection: The silyl group can be removed under acidic or basic conditions to regenerate the free amine.

Common Reagents and Conditions

Hydrolysis: Water or aqueous acids/bases.

Substitution: Nucleophiles such as halides, alkoxides, or amines.

Deprotection: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Hydrolysis: Tert-butyl carbamate and trimethylsilanol.

Substitution: Various silyl-substituted products depending on the nucleophile used.

Deprotection: Free amine and trimethylsilanol.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure : tert-butyl N-(trimethylsilyl)carbamate features both a carbamate and a trimethylsilyl group, making it a versatile compound in organic chemistry.

Mechanism of Action : The primary function of this compound is to protect amine groups during synthetic processes. By forming a stable carbamate with the amine, it prevents unwanted reactions while allowing other functional groups to be modified selectively. The compound can be deprotected under acidic or basic conditions, regenerating the free amine for subsequent reactions.

Scientific Research Applications

The applications of this compound span several fields:

-

Organic Synthesis :

- Protecting Group : It is predominantly used as a protecting group for amines in organic synthesis. This allows chemists to perform selective modifications on other parts of the molecule without interference from the amine groups.

- Facilitating Multi-step Synthesis : Its ability to protect amines is crucial in multi-step synthetic routes, particularly in the synthesis of complex organic molecules .

-

Medicinal Chemistry :

- Drug Development : The compound is utilized in the development of pharmaceutical agents, where protection and deprotection steps are essential during the synthesis of drug candidates.

- Synthesis of Biologically Active Molecules : It aids in synthesizing compounds with potential therapeutic effects, including those targeting various diseases .

-

Biological Applications :

- Biochemical Studies : The compound has been employed in studies involving enzyme interactions and metabolic pathways related to carbamate compounds.

- Neuropharmacology : Research indicates that derivatives similar to this compound may exhibit neuroprotective effects, making it relevant in studies focused on neurodegenerative diseases.

Case Study 1: Synthesis of Glycosyl Donors

A study demonstrated that carbamate groups can influence the glycosylation yield when used as protecting groups. In this context, this compound was shown to be compatible with various glycosyl donors, enhancing the efficiency of the glycosylation process .

Case Study 2: Neuroprotective Effects

Research on structurally similar compounds has indicated potential neuroprotective effects against oxidative stress. The findings suggest that these compounds might reduce cell death and inflammatory markers in neuronal cell cultures exposed to amyloid beta peptides, highlighting their therapeutic potential in Alzheimer’s disease research.

Comparative Analysis of Applications

The following table summarizes the key applications and findings related to this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used as a protecting group for amines | Facilitates selective modifications without interference from amines |

| Medicinal Chemistry | Integral in drug development and synthesis of biologically active molecules | Supports multi-step synthesis processes for complex drug candidates |

| Biological Studies | Employed in studies on enzyme interactions and metabolic pathways | Potential neuroprotective effects observed in models of neurodegeneration |

| Glycosylation Processes | Enhances glycosylation yields when used as a protecting group | Compatible with various glycosyl donors, improving reaction efficiencies |

Mecanismo De Acción

The mechanism of action of tert-butyl N-(trimethylsilyl)carbamate primarily involves the stability and reactivity of the silyl group. The trimethylsilyl group provides steric protection to the carbamate, preventing unwanted side reactions. Upon deprotection, the silyl group is removed, revealing the free amine which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions.

Comparación Con Compuestos Similares

Similar Compounds

Tert-Butyl carbamate: Lacks the silyl group, making it less versatile in certain synthetic applications.

Trimethylsilyl chloride: Used as a reagent to introduce the silyl group but does not have the carbamate functionality.

Tert-Butyl (phenylmethylene)carbamate: Contains a phenyl group instead of a silyl group, leading to different reactivity and applications.

Uniqueness

tert-butyl N-(trimethylsilyl)carbamate is unique due to the presence of both the silyl and carbamate groups. This dual functionality allows it to serve as a versatile protecting group in organic synthesis, providing both steric protection and ease of removal under mild conditions.

Actividad Biológica

Tert-butyl N-(trimethylsilyl)carbamate is a compound that has garnered attention in the field of organic chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group, a carbamate moiety, and a trimethylsilyl group. Its molecular formula is CHNOSi, with a molecular weight of approximately 213.36 g/mol. The presence of the trimethylsilyl group enhances the compound's stability and solubility, making it suitable for various biological applications.

Research indicates that this compound interacts with specific enzymes and receptors in biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or inflammation.

- Receptor Binding : It has been suggested that this compound can bind to specific receptors, modulating signal transduction pathways that affect gene expression and cellular responses.

Biological Activities

The biological activities of this compound have been evaluated through various studies. Some key findings include:

- Antibacterial Activity : In studies involving similar carbamate derivatives, compounds exhibited significant antibacterial effects against strains such as E. coli and B. cereus . While specific data on this compound is limited, its structural similarities suggest potential antibacterial properties.

- Cytotoxicity Assessments : The cytotoxic effects of related carbamates were assessed using the Artemia salina assay, indicating that some derivatives have low toxicity while maintaining high antibacterial activity .

Case Studies

- Antibacterial Evaluation : A study synthesized various carbamate derivatives and tested their antibacterial activity against multiple strains. Results indicated that certain compounds demonstrated high efficacy against E. coli and M. luteus, suggesting that this compound could exhibit similar properties due to its structural characteristics .

- Glycosylation Studies : Research on glycosylation involving carbamates revealed that these compounds can influence glycosylation yields significantly. The presence of carbamate groups was shown to impact the efficiency of reactions involving activated glycosyl donors, highlighting the importance of this compound in synthetic organic chemistry .

Comparative Analysis

To better understand the potential of this compound, a comparison with other similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl carbamate | CHNO | Antibacterial activity against E. coli |

| Trimethylsilyl carbamate | CHNOSi | Potential enzyme inhibition |

| Tert-butyl N-benzylcarbamate | CHNO | Antibacterial and cytotoxic effects |

Propiedades

IUPAC Name |

tert-butyl N-trimethylsilylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2Si/c1-8(2,3)11-7(10)9-12(4,5)6/h1-6H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXUKTHUNOHNCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.